PJ34 vs. 3-Aminobenzamide: 10,000-Fold Potency Advantage in PARP Inhibition
PJ34 exhibits approximately 10,000-fold greater potency than 3-aminobenzamide (3-AB), the prototypical benchmark PARP inhibitor. The EC50 of PJ34 for PARP inhibition is 20 nM, compared to an EC50 of 200 µM for 3-AB [1]. This quantitative difference establishes PJ34 as a substantially more potent tool for PARP inhibition studies requiring lower compound concentrations.
| Evidence Dimension | PARP enzyme inhibition potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 20 nM |
| Comparator Or Baseline | 3-Aminobenzamide (3-AB): EC50 = 200 µM |
| Quantified Difference | 10,000-fold more potent (200,000 nM / 20 nM = 10,000) |
| Conditions | Cell-free PARP enzyme assay |
Why This Matters
This potency differential allows researchers to use PJ34 at nanomolar rather than micromolar concentrations, reducing potential off-target effects associated with high compound concentrations and minimizing solvent interference in cell-based assays.
- [1] Calbiochem (Sigma-Aldrich). (n.d.). PARP Inhibitor VIII, PJ34 - CAS 344458-15-7. Retrieved from https://cenmed.com/parp-inhibitor-viii-pj34-cas-344458-15-7-calbiochem-c15-1233-056/ View Source
